molecular formula C13H18ClNO4 B4055765 1-(Dimethylamino)propan-2-yl 1,3-benzodioxole-5-carboxylate;hydrochloride

1-(Dimethylamino)propan-2-yl 1,3-benzodioxole-5-carboxylate;hydrochloride

Cat. No.: B4055765
M. Wt: 287.74 g/mol
InChI Key: HNFBJBFSMHRYQM-UHFFFAOYSA-N
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Description

1-(Dimethylamino)propan-2-yl 1,3-benzodioxole-5-carboxylate;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group, a propan-2-yl group, and a benzodioxole moiety, making it a versatile molecule for synthetic and research purposes.

Scientific Research Applications

Chemical Modification and Biopolymer Applications

Research on the chemical modification of xylan, a type of hemicellulose, has shown the development of new biopolymer ethers and esters with specific properties, which could be similar to potential applications of the mentioned compound in modifying polymers or in drug delivery systems. The study by Petzold-Welcke et al. (2014) discusses the synthesis of novel xylan esters for potential use in drug delivery applications, highlighting the importance of chemical modifications in developing new materials with specific functionalities (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Neuroimaging and Alzheimer's Disease Research

The development of amyloid imaging ligands for in vivo measurement of amyloid in the brain of Alzheimer's disease patients represents a significant area of research. The study by Nordberg (2008) reviews the progress in developing such ligands, illustrating the potential of chemically synthesized compounds in advancing our understanding and diagnostic capabilities of neurodegenerative diseases (Nordberg, 2008).

Synthetic Routes and Structural Properties

The synthesis of novel compounds, including their spectroscopic and structural properties, is crucial for developing new drugs and materials. Issac and Tierney (1996) discuss the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing the importance of novel synthetic routes in creating compounds with potential therapeutic or material applications (Issac & Tierney, 1996).

Metabolism and Toxicology Studies

Understanding the metabolism and toxicology of new psychoactive substances (NPS) is essential for assessing their safety and therapeutic potential. Rouxinol et al. (2019) provide a review of the available data on 3,4-dimethylmethcathinone (3,4-DMMC), a synthetic cathinone, discussing its pharmacokinetics, pharmacodynamics, and toxicity. This research area could be relevant to studying the metabolism and potential therapeutic or toxicological effects of "2-(dimethylamino)-1-methylethyl 1,3-benzodioxole-5-carboxylate hydrochloride" (Rouxinol, Carmo, Carvalho, Bastos, & Dias da Silva, 2019).

Preparation Methods

The synthesis of 1-(Dimethylamino)propan-2-yl 1,3-benzodioxole-5-carboxylate;hydrochloride typically involves the reaction of 1,3-benzodioxole with dimethylaminoisopropanol under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(Dimethylamino)propan-2-yl 1,3-benzodioxole-5-carboxylate;hydrochloride undergoes various chemical reactions, including:

Properties

IUPAC Name

1-(dimethylamino)propan-2-yl 1,3-benzodioxole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.ClH/c1-9(7-14(2)3)18-13(15)10-4-5-11-12(6-10)17-8-16-11;/h4-6,9H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBJBFSMHRYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)OC(=O)C1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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